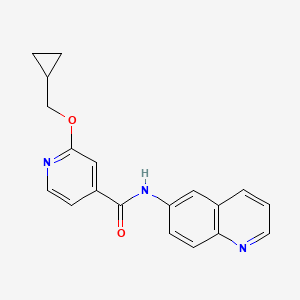
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide, also known as CPI-0610, is a novel small molecule inhibitor that targets bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, particularly in cancer cells. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Aplicaciones Científicas De Investigación
Molecular Recognition and Sensing
- A study by Khanvilkar & Bedekar (2018) utilized a related quinoline derivative for molecular recognition. They developed an optically pure compound for discriminating isomers of acids using NMR and fluorescence spectroscopy, which could have practical applications in molecular sensing and recognition (Khanvilkar & Bedekar, 2018).
Neuropharmacology
- Isomae et al. (2003) investigated a quinoline derivative for its effects on learning and memory impairment in rats. The compound demonstrated potential in ameliorating memory impairment, suggesting its application in neuropharmacological research (Isomae et al., 2003).
Anti-Tuberculosis and Anti-Inflammatory Applications
- Tseng et al. (2017) designed and synthesized indeno[1,2-c]quinoline derivatives, evaluating their anti-tuberculosis and anti-inflammatory activities. They found compounds with significant activities against Mycobacterium tuberculosis, indicating potential applications in anti-TB drug development (Tseng et al., 2017).
Photochemotherapy
- Chilin et al. (2003) synthesized furo[2,3-h]quinolinone derivatives and evaluated their biological activities. These compounds showed promising potential as photochemotherapeutic agents, which could be explored further for treating certain cancers (Chilin et al., 2003).
Anticancer Agents Targeting Bcl-2
- Research by Hamdy et al. (2019) focused on quinoline-based heterocycles as anticancer agents targeting Bcl-2, a protein involved in cancer cell death resistance. Some compounds exhibited potent anti-proliferative activity, suggesting their use in developing anticancer therapies (Hamdy et al., 2019).
Supramolecular Biomimetic Catalysis
- Bhosle et al. (2019) developed a biomimetic catalysis method for synthesizing new chromeno[4,3-b]quinolin-isonicotinamides. These compounds showed antimicrobial activity, indicating their potential in antimicrobial drug development (Bhosle et al., 2019).
Imaging GABAA- and GABAB-benzodiazepine Receptors
- Moran et al. (2012) studied quinolines as positive allosteric modulators of GABA receptors for imaging purposes. They developed radiotracers for positron emission tomography (PET), contributing to neuroimaging research (Moran et al., 2012).
Fungicides and Antimicrobial Agents
- Kessabi et al. (2016) synthesized quinolin-6-yloxyacetamide fungicides, highlighting the potential use of quinoline derivatives in agriculture and antimicrobial applications (Kessabi et al., 2016).
Antituberculosis Agents
- Subtil et al. (2017) explored 2-(quinolin-4-yloxy)acetamides as potential antituberculosis agents. These compounds showed activity against drug-resistant Mycobacterium tuberculosis strains, indicating their relevance in tuberculosis treatment (Subtil et al., 2017).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-quinolin-6-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(15-7-9-21-18(11-15)24-12-13-3-4-13)22-16-5-6-17-14(10-16)2-1-8-20-17/h1-2,5-11,13H,3-4,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMMRFQNJBMAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

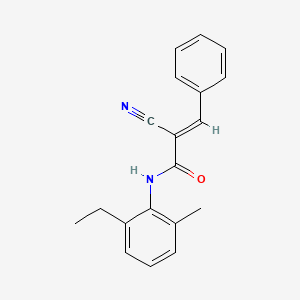
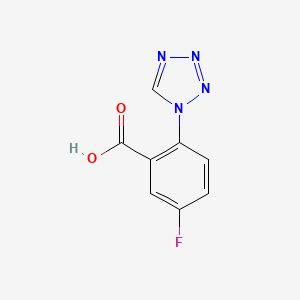
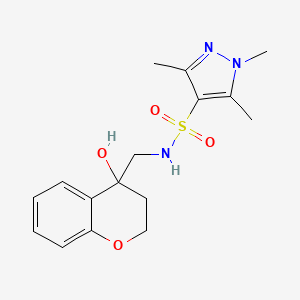


![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)
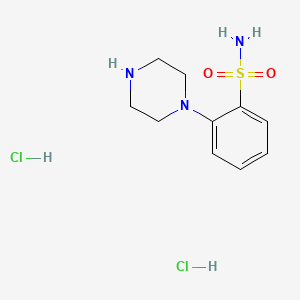

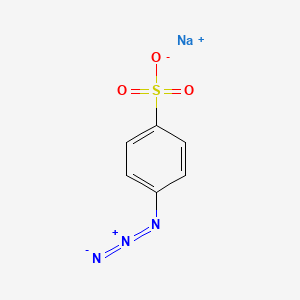
![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2560546.png)
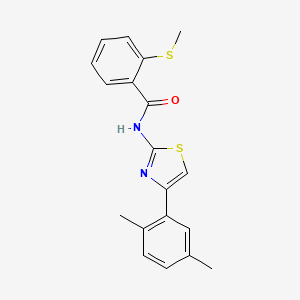
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2560548.png)